8-Bromoquinoxaline-6-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 8-Bromoquinoxaline-6-carboxamide typically involves the bromination of quinoxaline derivatives followed by amide formation. One common synthetic route includes the following steps:
Bromination: Quinoxaline is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform to introduce the bromine atom at the 8-position.
Amide Formation: The brominated quinoxaline is then reacted with an amine, such as ammonia or an amine derivative, to form the carboxamide group at the 6-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
8-Bromoquinoxaline-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline-6-carboxylic acid derivatives or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, ammonia or amine derivatives for amide formation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromoquinoxaline-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing
Mechanism of Action
The mechanism of action of 8-Bromoquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
8-Bromoquinoxaline-6-carboxamide can be compared with other quinoxaline derivatives, such as:
Quinoxaline-6-carboxamide: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
8-Chloroquinoxaline-6-carboxamide: Similar structure but with a chlorine atom instead of bromine, leading to different physicochemical properties.
8-Methylquinoxaline-6-carboxamide: Contains a methyl group instead of bromine, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
8-Bromoquinoxaline-6-carboxamide is a synthetic compound belonging to the quinoxaline family, which is recognized for its diverse biological activities, including antimicrobial and anticancer properties. The compound is synthesized through bromination of quinoxaline derivatives followed by amide formation, typically using reagents like N-bromosuccinimide (NBS) and various amines.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In studies involving human non-small-cell lung cancer (A549) cells, it has been shown to induce apoptosis through mitochondrial and caspase-3-dependent pathways. The compound's effectiveness is demonstrated by its IC50 values, which indicate the concentration required for 50% inhibition of cell growth. For instance, compounds derived from quinoxaline structures have shown IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .
Table 1: Anticancer Activity of Quinoxaline Derivatives
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. Quinoxaline derivatives are known to inhibit various bacterial strains and fungi. The specific mechanisms often involve interference with cellular processes critical for microbial survival and proliferation .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells:
- Enzyme Inhibition : The compound has been reported to inhibit DNA topoisomerase, an enzyme crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .
- Cell Signaling Modulation : It alters the expression of key proteins involved in apoptosis, such as increasing pro-apoptotic Bax levels while decreasing anti-apoptotic Bcl-2 levels .
Study on Lung Cancer Cells
In a recent study focusing on the effects of various quinoxaline derivatives on A549 cells, researchers found that compounds with bromo substitutions exhibited enhanced cytotoxicity compared to those with nitro groups. This suggests that structural modifications can significantly influence the biological efficacy of these compounds .
Research Findings on Antimicrobial Activity
Another study highlighted the broad-spectrum antimicrobial activity of quinoxaline derivatives, including this compound. The findings indicated that these compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi .
Properties
Molecular Formula |
C9H6BrN3O |
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Molecular Weight |
252.07 g/mol |
IUPAC Name |
8-bromoquinoxaline-6-carboxamide |
InChI |
InChI=1S/C9H6BrN3O/c10-6-3-5(9(11)14)4-7-8(6)13-2-1-12-7/h1-4H,(H2,11,14) |
InChI Key |
YSBDAPHGUTVYFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)C(=O)N)Br |
Origin of Product |
United States |
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